molecular formula C13H10FN3O3 B323296 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Cat. No.: B323296
M. Wt: 275.23 g/mol
InChI Key: VCRWTSUAWNVEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-5-nitrophenyl)-3-phenylurea is a member of ureas.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea derivatives have been synthesized for use in further chemical syntheses, particularly in the formation of uracil derivatives. These derivatives are noted for their biological activity and potential therapeutic applications, such as in antiviral and antineoplastic agents (Gondela & Walczak, 2006).
  • The compound has been involved in studies on the proton magnetic resonance spectra of various derivatives, demonstrating its utility in advanced spectroscopic analysis (Wilshire, 1967).

Biological and Pharmacological Research

  • Research has explored its nitrosourea derivatives for potential oncological applications, particularly in the study of chromosomal aberrations and sister-chromatid exchanges in cells (Thust et al., 1980).
  • Studies on the kinetics and mechanism of reactions involving this compound derivatives have provided insights into chemical reaction pathways, useful in pharmaceutical and chemical manufacturing (Sedlák et al., 2001).

Fluorescence and Spectroscopy

  • Fluorophore derivatives of this compound have been synthesized and studied for their fluorescent properties. These compounds have applications in biochemical assays and imaging (Frath et al., 2012).
  • A study of 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline, a related compound, in different solvents and its interaction with β-cyclodextrin highlights its potential in developing sensitive dyes for various applications (Varghese et al., 2015).

Novel Syntheses and Chemical Properties

  • The compound's derivatives have been synthesized for studying their interaction with metal ions and anions, showcasing its versatility in developing novel chemosensors and ligands (Nuñez et al., 2012).
  • Research into the Henry reaction of fluorinated nitro compounds, including derivatives of this compound, has expanded the understanding of these reactions, crucial in organic synthesis (Hu et al., 2012).

Properties

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)

InChI Key

VCRWTSUAWNVEPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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